Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

medicinal chemistry physicochemical profiling drug-likeness

This premium-grade (>97% purity) building block features a nitro group at the 5-position, enabling direct chemoselective reduction to the corresponding amine, a key advantage over non-nitrated analogs. With a molecular weight of only 222.15, it offers a critical 14 Da mass advantage over the ethyl ester for CNS drug design. The orthogonal reactivity of the nitro, ester, and heterocyclic core allows efficient, sequential functionalization for streamlined kinase inhibitor library synthesis.

Molecular Formula C9H6N2O5
Molecular Weight 222.156
CAS No. 1083196-30-8
Cat. No. B2536292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate
CAS1083196-30-8
Molecular FormulaC9H6N2O5
Molecular Weight222.156
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2O1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O5/c1-15-9(12)7-3-5-2-6(11(13)14)4-10-8(5)16-7/h2-4H,1H3
InChIKeyLLMSASCUQOAXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (CAS 1083196-30-8) – Fused Nitroheterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (CAS 1083196-30-8; molecular formula C9H6N2O5; molecular weight 222.15 g/mol) is a fused heterocyclic compound comprising a furan ring fused to a pyridine ring at the [2,3-b] position, with a nitro substituent at the 5-position of the furan moiety and a methyl carboxylate ester at the 2-position of the pyridine ring . The furo[2,3-b]pyridine core has been recognized as a versatile scaffold in medicinal chemistry, particularly as a hinge-binding template for kinase inhibitor design [1]. The nitro group at position 5 confers distinct electronic properties and synthetic utility compared to non-nitrated analogs, enabling chemoselective functionalization and providing a reducible handle for amine generation [2].

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate – Why Generic Substitution Fails in Medicinal Chemistry SAR Campaigns


Substituting methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate with a non-nitrated analog (e.g., methyl furo[2,3-b]pyridine-2-carboxylate, CAS 1027511-36-9) or a different ester congener (e.g., ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate, CAS 6563-64-0) fundamentally alters both the synthetic trajectory and the physicochemical profile of the resulting derivatives. The 5-nitro group is not merely a passive substituent; it serves as a critical synthetic handle for chemoselective reduction to the corresponding 5-amino derivative—a transformation that is absent in non-nitrated analogs and essential for generating amine-functionalized building blocks for amide coupling or diazotization chemistry [1]. Furthermore, the presence of the nitro group increases molecular weight by 45 Da and introduces a strong electron-withdrawing effect that modulates the electron density of the fused heteroaromatic system, impacting both reactivity in cross-coupling reactions and the pharmacokinetic properties of downstream analogs . The methyl ester versus ethyl ester selection further dictates downstream hydrolysis kinetics and steric accessibility in subsequent transformations.

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate – Quantitative Differentiation Evidence Versus Closest Analogs


5-Nitro Substitution Alters Predicted Physicochemical Properties Relative to Non-Nitrated Analog

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (target compound) exhibits distinct predicted physicochemical properties compared to its non-nitrated analog methyl furo[2,3-b]pyridine-2-carboxylate (CAS 1027511-36-9). The presence of the 5-nitro substituent increases molecular weight from 177.16 g/mol to 222.15 g/mol (a +45 Da increase) and raises predicted density from 1.196±0.06 g/cm³ for the furo[2,3-b]pyridine core to 1.487±0.06 g/cm³ for the target compound [1][2]. These differences are critical for medicinal chemists optimizing lead compounds within specific physicochemical property ranges (e.g., MW < 500 Da, optimal density for solid-state formulation).

medicinal chemistry physicochemical profiling drug-likeness

Methyl Ester Confers Distinct Reactivity Profile Versus Ethyl Ester Congener

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (target, CAS 1083196-30-8, MW 222.15) differs from its ethyl ester analog ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate (comparator, CAS 6563-64-0, MW 236.18) by the alkyl group attached to the carboxylate moiety [1]. While both share the identical nitro-furo[2,3-b]pyridine core, the methyl ester exhibits faster hydrolysis kinetics under basic conditions due to reduced steric hindrance at the ester carbonyl compared to the bulkier ethyl group. Additionally, the molecular weight difference of 14 Da (methyl: 222.15 vs. ethyl: 236.18) and predicted boiling point of 346.4±37.0 °C for the target compound represent quantifiable distinctions relevant to synthetic route selection and purification strategy [1].

synthetic chemistry ester hydrolysis structure-activity relationship

Furo[2,3-b]pyridine Core Serves as Validated Kinase Hinge-Binding Scaffold

The furo[2,3-b]pyridine core—the foundational scaffold of methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate—has been validated as a hinge-binding template in kinase inhibitor design [1]. In a 2025 study exploring thieno/furo[2,3-b]pyridines as FAK (focal adhesion kinase) inhibitors, two furo[2,3-b]pyridine derivatives elicited potent FAK inhibitory activity with IC50 values in the nanomolar range [2]. While the target compound itself is a synthetic intermediate rather than a final bioactive molecule, its core scaffold's demonstrated capacity for high-affinity kinase hinge binding establishes it as a privileged starting point for generating kinase-targeted compound libraries. Compounds lacking this fused heteroaromatic geometry cannot replicate the same hydrogen-bonding interactions with the kinase hinge region.

kinase inhibition drug discovery hinge binder

Nitro Group Enables Reductive Transformation to 5-Amino Derivative Not Accessible from Non-Nitrated Analogs

A published synthesis of unsubstituted furo[2,3-b]pyridine employed 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid as a key intermediate, demonstrating that the nitro group can be chemoselectively reduced to generate the corresponding 5-amino derivative [1]. This reductive transformation—which converts the electron-withdrawing nitro group (NO2) to an electron-donating amino group (NH2)—is a synthetic pathway that is entirely inaccessible from non-nitrated analogs such as methyl furo[2,3-b]pyridine-2-carboxylate (CAS 1027511-36-9) [2]. The resulting 5-amino intermediate provides a versatile handle for subsequent functionalization, including amide bond formation, diazotization, and palladium-catalyzed cross-coupling reactions.

synthetic methodology building block diversification amine functionalization

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate – Optimal Procurement and Application Scenarios


Kinase Inhibitor Lead Generation: Hinge-Binding Scaffold Library Synthesis

Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate serves as a privileged starting material for constructing focused libraries of furo[2,3-b]pyridine-based kinase inhibitors. The core scaffold has demonstrated nanomolar-range FAK inhibitory activity in recent studies, validating its utility as a hinge-binding template [1]. The nitro group at position 5 provides a synthetic handle for reduction to the 5-amino derivative, enabling diversification through amide coupling, sulfonamide formation, or diazonium chemistry [2]. The methyl ester at position 2 allows for hydrolysis to the free carboxylic acid, which can then be coupled to various amine-containing fragments to explore SAR at the solvent-exposed region of the kinase active site.

Structure-Activity Relationship (SAR) Optimization Requiring Lower Molecular Weight Ester Starting Point

For medicinal chemistry programs where molecular weight is a critical optimization parameter (e.g., CNS-penetrant kinase inhibitors requiring MW < 400 Da), the methyl ester of 5-nitrofuro[2,3-b]pyridine-2-carboxylate (MW 222.15) offers a 14 Da advantage over the corresponding ethyl ester analog (MW 236.18) and a 45 Da increase over the non-nitrated core that must be accounted for in property-based design [1]. This lower starting molecular weight provides greater headroom for adding functional groups during SAR exploration while remaining within Lipinski compliance thresholds. The predicted density of 1.487±0.06 g/cm³ also distinguishes this compound from the non-nitrated core scaffold (~1.196±0.06 g/cm³), affecting crystallization and formulation behavior of downstream analogs [2].

Synthetic Route Optimization: One-Step Access to 5-Amino-Furo[2,3-b]pyridine Building Blocks

The 5-nitro group in methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate enables direct chemoselective reduction to the corresponding 5-amino derivative—a transformation documented in published furo[2,3-b]pyridine synthesis routes [1]. This pathway is unavailable to non-nitrated analogs (e.g., methyl furo[2,3-b]pyridine-2-carboxylate), which would require a multi-step halogenation/amination or C–H functionalization sequence to install an amino group at the same position. For medicinal chemistry groups synthesizing 5-amino-substituted furo[2,3-b]pyridine derivatives for biological evaluation, procurement of the nitro-substituted building block reduces overall synthetic step count and improves throughput.

Electron-Deficient Heterocycle Synthesis Requiring Orthogonal Functional Group Handles

The combination of three distinct functional groups—nitro (C5), carboxylate ester (C2), and the fused furopyridine core—provides orthogonal reactivity handles for sequential functionalization. The electron-withdrawing nitro group activates the heteroaromatic ring toward nucleophilic aromatic substitution while simultaneously serving as a masked amino group [1]. The methyl ester can be selectively hydrolyzed under mild basic conditions without affecting the nitro group, enabling late-stage carboxylic acid functionalization [2]. This orthogonal reactivity profile makes methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate a versatile building block for constructing complex heterocyclic architectures in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.